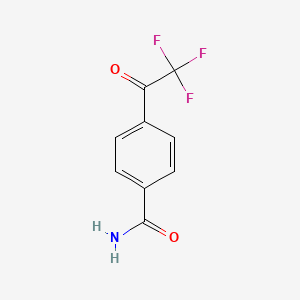

4-(Trifluoroacetyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

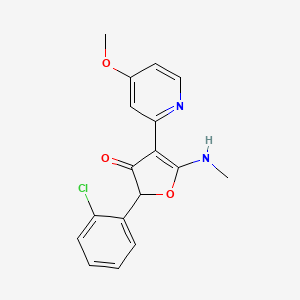

4-(Trifluoroacetyl)benzamide is a chemical compound . It is an aromatic compound containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of benzamides, including 4-(Trifluoroacetyl)benzamide, can be performed through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves the cycloaddition of sydnones with 1,1,1,5,5,5-hexafluoropentane-2,4-dione .Molecular Structure Analysis

The molecular formula of 4-(Trifluoroacetyl)benzamide is C9H6F3NO2 . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Trifluoroacetyl)benzamide are not explicitly mentioned in the available literature .Wissenschaftliche Forschungsanwendungen

Synthesis of Well-Defined Polyamides and Block Copolymers : 4-(Trifluoroacetyl)benzamide is used in the synthesis of well-defined poly(p-benzamide) and block copolymers. These polymers have specific applications due to their controlled molecular weight and low polydispersity, as demonstrated in the synthesis of polyamides with a specific conformation owing to intramolecular hydrogen bonding (Yokozawa et al., 2002); (Yokozawa et al., 2003).

Intramolecular Oxidative Coupling : It is involved in the intramolecular oxidative C–O coupling of benzamides under metal-free conditions. This process is crucial for the synthesis of benzoxazole products, highlighting its role in organic synthesis (Yu et al., 2012).

Antitumor Activity : Certain benzamide derivatives, like MS-27-275, which inhibit histone deacetylase (HDAC), have shown potent antitumor activity against various human tumors. This application is significant in cancer research and therapy (Saito et al., 1999).

Development of Antiarrhythmic Agents : 4-(Trifluoroacetyl)benzamide is used in the synthesis of compounds with antiarrhythmic activity. This includes the development of benzamides with 2,2,2-trifluoroethoxy ring substituents, which are evaluated for their potential in treating arrhythmias (Banitt et al., 1977).

Synthesis of Anti-Tubercular Compounds : It has been utilized in the synthesis of novel derivatives showing promising in vitro anti-tubercular activity against Mycobacterium tuberculosis (Nimbalkar et al., 2018).

Synthesis of Antiviral Compounds : Benzamide-based compounds synthesized using 4-(Trifluoroacetyl)benzamide have been found to exhibit significant antiviral activities against bird flu influenza (Hebishy et al., 2020).

Histone Deacetylase Inhibition for Cancer Therapy : Some derivatives act as histone deacetylase inhibitors, inducing hyperacetylation of histones and inhibiting the proliferation of human cancer cells, suggesting potential in cancer therapy (Fréchette et al., 2008).

Metabolism and Pharmacokinetics in Antineoplastic Agents : The compound has been used to study the metabolism and disposition of novel antineoplastic agents in animal models, providing insights into their pharmacological properties (Zhang et al., 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(2,2,2-trifluoroacetyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c10-9(11,12)7(14)5-1-3-6(4-2-5)8(13)15/h1-4H,(H2,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUXJNOUINPCNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(F)(F)F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80664386 |

Source

|

| Record name | 4-(Trifluoroacetyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80664386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

171555-54-7 |

Source

|

| Record name | 4-(Trifluoroacetyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80664386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1,2,3,5-tetrahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B573917.png)

![2-Methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B573935.png)